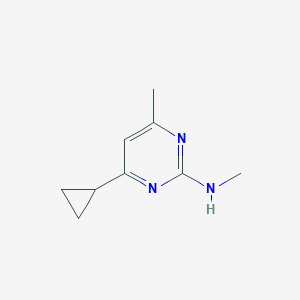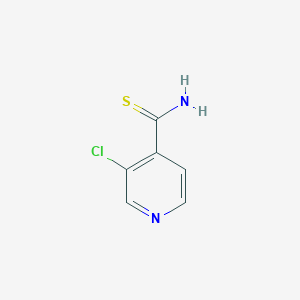
3-Chloro-4-pyridinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloropyridine-4-carbothioamide: is a chemical compound with the molecular formula C6H5ClN2S It is a derivative of pyridine, a nitrogen-containing heterocycle, and features a chlorine atom at the third position and a carbothioamide group at the fourth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: 3-Chloropyridine-4-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridine with thiourea under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-chloropyridine and thiourea.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.
Procedure: The mixture is heated, allowing the thiourea to react with the 3-chloropyridine, forming 3-chloropyridine-4-carbothioamide.
Industrial Production Methods: Industrial production of 3-chloropyridine-4-carbothioamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions: 3-Chloropyridine-4-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can convert the carbothioamide group to other functional groups.
Condensation Reactions: The carbothioamide group can participate in condensation reactions with aldehydes or ketones to form imines or thiosemicarbazones.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives.
Oxidation Products: Sulfoxides or sulfones.
Condensation Products: Imines or thiosemicarbazones.
科学的研究の応用
Chemistry: 3-Chloropyridine-4-carbothioamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical entities.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a scaffold for designing molecules that can interact with biological targets.
Medicine: Research has explored the use of 3-chloropyridine-4-carbothioamide derivatives as potential therapeutic agents. These derivatives have shown promise in inhibiting enzymes and modulating biological pathways relevant to diseases.
Industry: In the agrochemical industry, 3-chloropyridine-4-carbothioamide is used in the development of pesticides and herbicides. Its chemical properties make it suitable for formulating active ingredients that target specific pests or weeds.
作用機序
The mechanism of action of 3-chloropyridine-4-carbothioamide and its derivatives often involves interaction with specific enzymes or receptors. For example, some derivatives have been shown to inhibit urease, an enzyme involved in the hydrolysis of urea. The inhibition occurs through binding to the active site of the enzyme, preventing its catalytic activity.
Molecular Targets and Pathways:
Enzyme Inhibition: Binding to the active sites of enzymes like urease.
Signal Transduction Pathways: Modulation of pathways such as the PI3K/Akt/mTOR pathway, which is relevant in cancer biology.
類似化合物との比較
3-Chloropyridine: A simpler derivative with a chlorine atom at the third position but lacking the carbothioamide group.
4-Carbothioamide Pyridine: A derivative with a carbothioamide group at the fourth position but without the chlorine atom.
Pyridine Carboxamide Derivatives: Compounds with a carboxamide group instead of a carbothioamide group.
Uniqueness: 3-Chloropyridine-4-carbothioamide is unique due to the presence of both the chlorine atom and the carbothioamide group, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C6H5ClN2S |
|---|---|
分子量 |
172.64 g/mol |
IUPAC名 |
3-chloropyridine-4-carbothioamide |
InChI |
InChI=1S/C6H5ClN2S/c7-5-3-9-2-1-4(5)6(8)10/h1-3H,(H2,8,10) |
InChIキー |
RJSIMMXQFDKBBI-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1C(=S)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


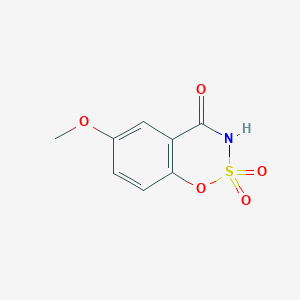
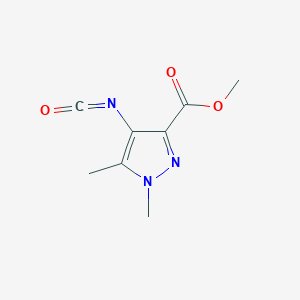
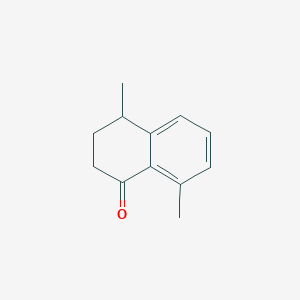
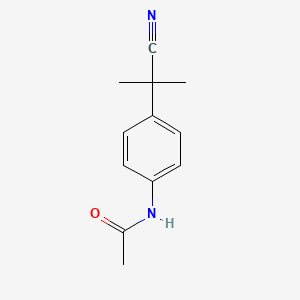
![3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride](/img/structure/B13613801.png)

![5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13613811.png)
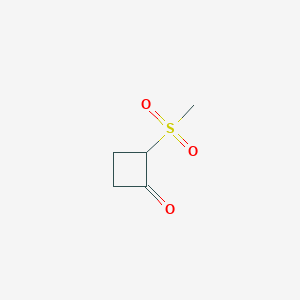
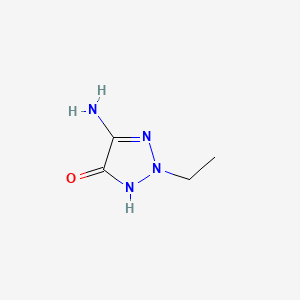
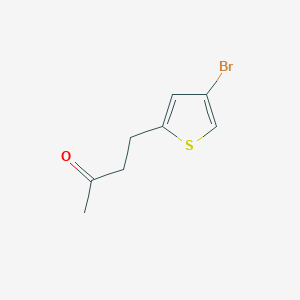
![1-(2-Methoxyethyl)-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613844.png)


